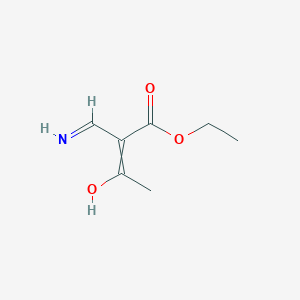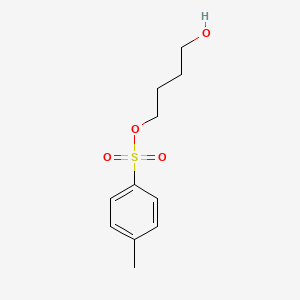![molecular formula C9H7F6NO B13976207 (R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroethyl groups imparts significant stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an appropriate amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various trifluoromethylated and trifluoromethoxylated derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique binding properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of ®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The compound can form electron donor-acceptor complexes, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethoxy)phenyl isocyanate
- 2-phenyl-1-trifluoromethyl-ethylamine
- N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea
Uniqueness
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine stands out due to its dual trifluoromethoxy and trifluoroethyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to other similar compounds. These properties make it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical stability .
Propriétés
Formule moléculaire |
C9H7F6NO |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
Clé InChI |
OXSICALTKBOYQS-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


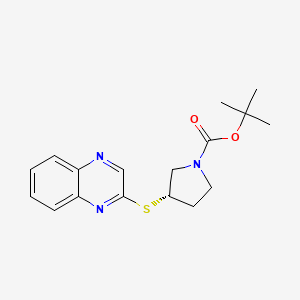
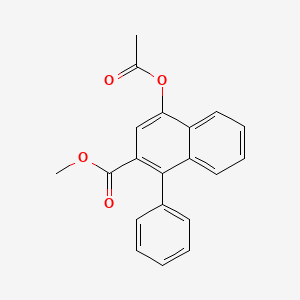
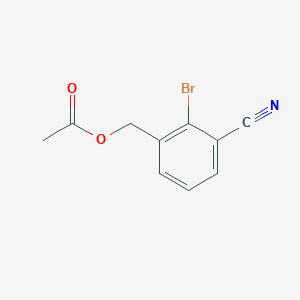
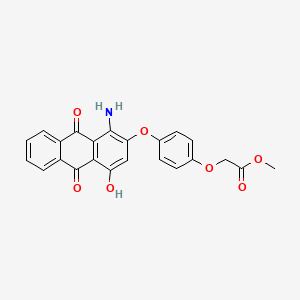
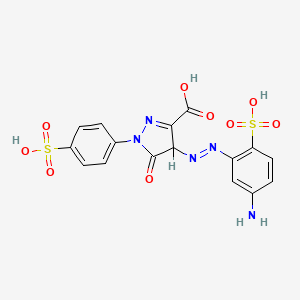
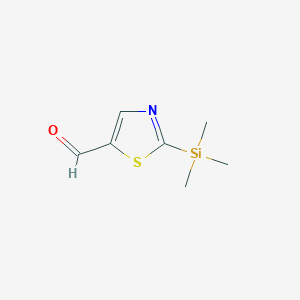
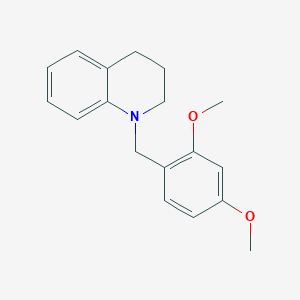
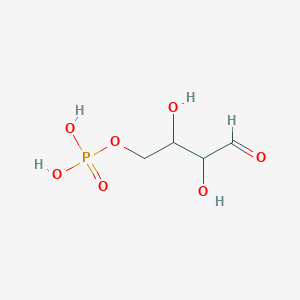
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
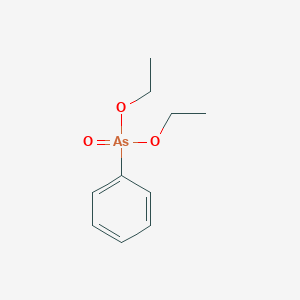
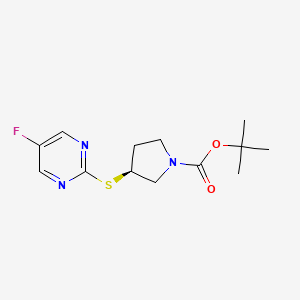
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
